(2-phenyl-1,3-dioxan-5-yl) (9E,12E)-octadeca-9,12-dienoate
Description
(2-Phenyl-1,3-dioxan-5-yl) (9E,12E)-octadeca-9,12-dienoate is a linoleic acid ester with a 2-phenyl-1,3-dioxan-5-yl alcohol moiety. Its molecular formula is C₂₈H₄₀O₄, with a molecular weight of 440.61 g/mol (CAS No. 56700-76-6) . The compound features a linoleic acid backbone (C18:2, ω-6) esterified to a bicyclic dioxane ring substituted with a phenyl group. This structural complexity distinguishes it from simpler linoleate esters (e.g., methyl or ethyl linoleate) and likely influences its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C28H42O4 |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
(2-phenyl-1,3-dioxan-5-yl) (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C28H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(29)32-26-23-30-28(31-24-26)25-20-17-16-18-21-25/h6-7,9-10,16-18,20-21,26,28H,2-5,8,11-15,19,22-24H2,1H3/b7-6+,10-9+ |
InChI Key |
LMXAGBGXXBFGTC-AVQMFFATSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenyl-1,3-dioxan-5-yl) (9E,12E)-octadeca-9,12-dienoate typically involves the esterification of linoleic acid with 2-phenyl-1,3-dioxane. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include crystallization and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-phenyl-1,3-dioxan-5-yl) (9E,12E)-octadeca-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chain can be oxidized using reagents like potassium permanganate or ozone.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Industrial Production
In industrial settings, continuous flow reactors and automated systems may be employed to enhance efficiency. Purification processes may include crystallization and distillation to ensure high-quality output.
Chemistry and Organic Synthesis
The unique structural features of (2-phenyl-1,3-dioxan-5-yl) (9E,12E)-octadeca-9,12-dienoate make it a valuable model compound for studying various chemical reactions, including:
- Esterification : Understanding the kinetics and mechanisms involved in ester formation.
- Oxidation and Reduction : The compound's double bonds can be oxidized or reduced, offering insights into reaction pathways and product formation.
Biological Applications
Research indicates that compounds derived from octadecadienoic acid exhibit diverse biological activities. The potential applications of (2-phenyl-1,3-dioxan-5-yl) (9E,12E)-octadeca-9,12-dienoate include:
Antioxidant Activity
Studies have shown that derivatives of octadecadienoic acid possess significant antioxidant properties. They can scavenge free radicals and inhibit lipid peroxidation, protecting cellular components from oxidative stress.
Anti-inflammatory Effects
This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. In vitro studies have demonstrated its ability to reduce the secretion of TNF-alpha and IL-6 in macrophage cell lines exposed to lipopolysaccharides.
Anticancer Properties
Preliminary investigations suggest that this compound may induce cytotoxic effects against various cancer cell lines. Mechanisms include apoptosis induction and inhibition of cell proliferation.
Uniqueness of the Compound
The uniqueness of (2-phenyl-1,3-dioxan-5-yl) (9E,12E)-octadeca-9,12-dienoate lies in its combination of a phenolic structure with a long-chain fatty acid derivative. This dual functionality may provide diverse biological activities not found in simpler esters or fatty acids alone.
Case Studies and Research Findings
Several case studies have highlighted the biological activity of related compounds:
- Study on Antioxidant Effects : Research demonstrated that octadecadienoic acid derivatives significantly reduced oxidative stress markers in cellular models.
- Anti-inflammatory Research : In vitro studies showed effective reductions in inflammatory markers in macrophages treated with these compounds.
- Anticancer Activity : Investigations into dioxane derivatives revealed their ability to induce apoptosis in breast cancer cell lines through caspase activation pathways.
Mechanism of Action
The mechanism of action of (2-phenyl-1,3-dioxan-5-yl) (9E,12E)-octadeca-9,12-dienoate involves its interaction with various molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release linoleic acid, which is known to modulate inflammatory pathways. Additionally, the dioxane ring may interact with cellular receptors, influencing signal transduction processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- The target compound’s phenyl-dioxane group increases steric bulk and lipophilicity compared to aliphatic esters (e.g., methyl or ethyl linoleate).
- Simpler esters like methyl linoleate exhibit lower molecular weights and higher volatility, as evidenced by their presence in plant volatile fractions .
(A) Anti-inflammatory and Analgesic Potential
- Methyl linoleate derivatives, such as 1,3-dihydroxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate, show anti-inflammatory and analgesic properties .
- The phenyl-dioxane group in the target compound may enhance receptor binding affinity or metabolic stability, though direct evidence is lacking.
(B) Anticancer Activity
- (9Z,12Z)-Octadeca-9,12-dienoate esters with unusual bioactivity scores are proposed as lead candidates for anticancer drug design .
(C) Role in Lipid Systems
- Cholesteryl linoleate is a critical component of lipoproteins and cell membranes , whereas simpler esters like methyl linoleate are intermediates in biodiesel production .
Stability and Metabolic Fate
- Enzymatic Hydrolysis: Simple esters (e.g., methyl linoleate) are prone to hydrolysis by esterases, while the phenyl-dioxane group in the target compound may confer resistance .
Biological Activity
The compound (2-phenyl-1,3-dioxan-5-yl) (9E,12E)-octadeca-9,12-dienoate , also known as 9,12-octadecadienoic acid 2-phenyl-1,3-dioxan-5-yl ester , is a derivative of octadecadienoic acid and has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molar mass of approximately 440.61 g/mol. The compound exhibits a predicted density of 1.03 g/cm³ and a boiling point of around 545.8 °C .
| Property | Value |
|---|---|
| Molecular Formula | C28H40O4 |
| Molar Mass | 440.61 g/mol |
| Density | 1.03 g/cm³ |
| Boiling Point | 545.8 °C |
Biological Activity
Research indicates that compounds derived from octadecadienoic acid exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific biological activities of (2-phenyl-1,3-dioxan-5-yl) (9E,12E)-octadeca-9,12-dienoate are summarized below:
Antioxidant Activity
Studies have shown that derivatives of octadecadienoic acid possess significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative stress .
Anti-inflammatory Effects
The compound has been noted for its potential anti-inflammatory effects. Research suggests that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators .
Anticancer Properties
Preliminary studies have indicated that (2-phenyl-1,3-dioxan-5-yl) (9E,12E)-octadeca-9,12-dienoate may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Antioxidant Effects : A study demonstrated that octadecadienoic acid derivatives significantly reduced oxidative stress markers in cellular models, suggesting their potential use as therapeutic agents in oxidative stress-related diseases.
- Anti-inflammatory Research : In vitro studies showed that these compounds could effectively reduce the secretion of TNF-alpha and IL-6 in macrophage cell lines exposed to lipopolysaccharides (LPS), indicating their role in modulating inflammatory responses.
- Anticancer Activity : A recent investigation into the cytotoxic effects of dioxane derivatives on breast cancer cell lines revealed that these compounds could induce apoptosis through the activation of caspase pathways .
The biological activities of (2-phenyl-1,3-dioxan-5-yl) (9E,12E)-octadeca-9,12-dienoate are believed to be mediated through several mechanisms:
- Free Radical Scavenging : The phenolic structure contributes to its ability to donate electrons and neutralize free radicals.
- Inhibition of Pro-inflammatory Pathways : By modulating signaling pathways such as NF-kB and MAPK, this compound can inhibit the expression of inflammatory cytokines.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural integrity of (2-phenyl-1,3-dioxan-5-yl) (9E,12E)-octadeca-9,12-dienoate in synthesized samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for volatile ester identification, as demonstrated in the analysis of methyl octadeca-9,12-dienoate derivatives in plant extracts . Nuclear magnetic resonance (NMR) spectroscopy is critical for resolving the 1,3-dioxane ring structure and confirming ester linkage. Comparative retention indices and fragmentation patterns in GC-MS, coupled with - and -NMR chemical shifts, are essential for validation. For example, the 2-phenyl-1,3-dioxan-5-yl group can be identified via characteristic NMR signals for aromatic protons (δ 7.2–7.5 ppm) and dioxane ring protons (δ 4.0–5.0 ppm) .
Q. What are the common synthetic routes for preparing ester derivatives of octadeca-9,12-dienoate, and how can reaction conditions be optimized?
- Methodological Answer : Esterification via acid-catalyzed reactions (e.g., Fischer esterification) or coupling agents (e.g., DCC/DMAP) is commonly employed. For instance, methyl (9Z,12Z)-octadeca-9,12-dienoate was synthesized via esterification of linoleic acid with methanol under acidic conditions . Optimization involves controlling reaction time, temperature, and molar ratios. For the 1,3-dioxane-containing derivative, protecting group strategies (e.g., acetal formation) may be required to stabilize the dioxane ring during synthesis . Purity can be enhanced using column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
Q. What safety protocols should be followed when handling this compound, based on structural analogs?
- Methodological Answer : While direct safety data for this compound is limited, analogs like (9E,12E)-octadeca-9,12-dienoic acid recommend avoiding heat sources, wearing PPE (gloves, goggles), and ensuring proper ventilation . Storage should be in inert, sealed containers at –20°C to prevent oxidation. Emergency measures for accidental exposure include rinsing with water (15+ minutes for skin/eyes) and seeking medical assistance .
Advanced Research Questions
Q. How can computational models predict physicochemical properties of this compound, and what are the key sources of error?
- Methodological Answer : Group contribution methods (GCMs) estimate properties like density by summing contributions from molecular fragments. For methyl (9Z,12Z)-octadeca-9,12-dienoate, GCMs predicted density with 0.09% error relative to experimental values . Key errors arise from approximations in group contributions (e.g., unsaturated bonds, phenyl groups) and temperature effects. Computational tools like COSMO-RS can refine predictions by incorporating conformational flexibility and solvation effects. Validation via experimental measurements (e.g., pycnometry) is critical .
Q. What experimental strategies resolve contradictions in bioactivity data among linoleic acid derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antioxidant vs. pro-inflammatory effects) may stem from isomer purity, assay conditions, or cellular models. For example, (9E,11E)-octadeca-9,11-dienoate showed variability in cytotoxicity depending on isolation methods (e.g., solvent polarity in column chromatography) . Standardizing assay protocols (e.g., cell lines, incubation time) and using high-purity isomers (verified via HPLC) can minimize variability. Meta-analyses of published data with rigorous statistical weighting are also recommended .
Q. How does the 1,3-dioxane ring influence stability under varying pH and temperature conditions?
- Methodological Answer : The 1,3-dioxane ring may enhance hydrolytic stability compared to simple esters, as seen in dioxane derivatives of hydroperoxy fatty acids . Accelerated stability testing (e.g., 40°C/75% RH for 6 months) can assess degradation pathways. Under acidic conditions, the dioxane ring may undergo hydrolysis, releasing phenyl groups and altering bioactivity. Kinetic studies (HPLC monitoring) and Arrhenius modeling can quantify degradation rates. Protective formulations (e.g., liposomal encapsulation) may mitigate instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
